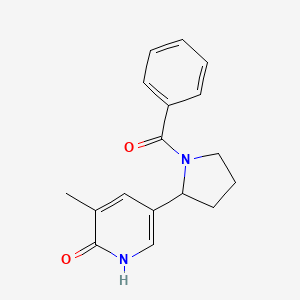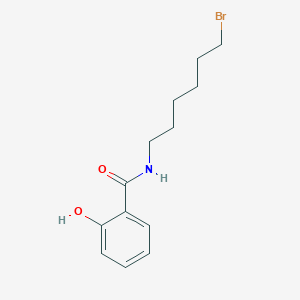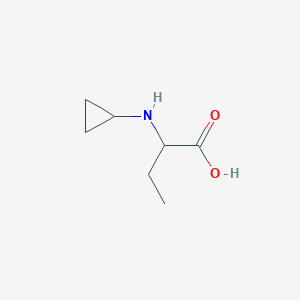![molecular formula C26H46N4O8 B11815312 1-Boc-1,7-diazaspiro[3.5]nonane Oxalate](/img/structure/B11815312.png)
1-Boc-1,7-diazaspiro[3.5]nonane Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-1,7-diazaspiro[3.5]nonane oxalate is a chemical compound with the molecular formula C₁₄H₂₄N₂O₆ and a molecular weight of 316.36 g/mol It is known for its unique spirocyclic structure, which consists of a diazaspiro nonane core with a tert-butoxycarbonyl (Boc) protecting group and an oxalate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-1,7-diazaspiro[3.5]nonane oxalate typically involves the reaction of 1,7-diazaspiro[3.5]nonane with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected diazaspiro compound is then treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-1,7-diazaspiro[3.5]nonane oxalate can undergo various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the diazaspiro core.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Acidic Conditions: For deprotection of the Boc group, common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidizing Agents: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used in reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, deprotection of the Boc group yields 1,7-diazaspiro[3.5]nonane, while oxidation or reduction reactions can lead to various functionalized derivatives .
Aplicaciones Científicas De Investigación
1-Boc-1,7-diazaspiro[3.5]nonane oxalate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 1-Boc-1,7-diazaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose reactive sites on the diazaspiro core, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxa-6-azaspiro[3.5]nonane oxalate
- 2-Boc-2,9-diazaspiro[5.5]undecane
- 9-Boc-1-oxo-2,9-diazaspiro[5.5]undecane
- tert-butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
1-Boc-1,7-diazaspiro[3.5]nonane oxalate stands out due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination provides unique chemical properties, such as stability and reactivity, making it a versatile compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a building block for complex molecules further highlight its uniqueness compared to similar compounds .
Propiedades
Fórmula molecular |
C26H46N4O8 |
|---|---|
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-9-6-12(14)4-7-13-8-5-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
GBIRQTWGNRIJOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC12CCNCC2.CC(C)(C)OC(=O)N1CCC12CCNCC2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)



![Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate](/img/structure/B11815257.png)
![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate](/img/structure/B11815263.png)







![2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium](/img/structure/B11815297.png)
